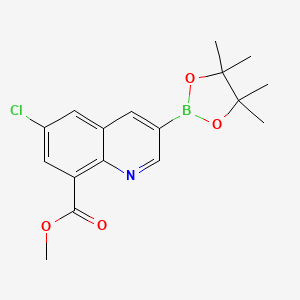
6-Chloro-8-(methoxycarbony)quinoline-3-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "6-Chloro-8-(methoxycarbony)quinoline-3-boronic acid pinacol ester" is a boronic ester derivative of quinoline. This compound finds significance in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The boronic acid pinacol ester moiety serves as a crucial intermediate in the preparation of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "6-Chloro-8-(methoxycarbony)quinoline-3-boronic acid pinacol ester" typically involves multiple steps starting from readily available starting materials. The common synthetic route involves the following steps:
Halogenation: : Introduction of a chlorine atom at the 6th position of quinoline through electrophilic aromatic substitution.
Carbomethoxylation: : Introduction of the methoxycarbonyl group, usually via esterification or amidation reactions.
Boronation: : Conversion of the 3-position of the quinoline to a boronic acid pinacol ester. This is typically achieved through a lithiation reaction followed by quenching with a boronic ester reagent.
Industrial Production Methods
Industrially, the production of this compound involves similar steps but on a larger scale, with enhanced efficiency and optimization of reaction conditions for scalability. Key parameters such as temperature, solvent choice, and reaction times are meticulously controlled to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions including:
Oxidation: : Conversion to quinoline N-oxides under oxidative conditions.
Reduction: : Reduction of the methoxycarbonyl group to aldehyde or alcohol.
Substitution: : Halogen substituent at the 6-position can be replaced by nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.
Substitution: : Nucleophiles such as amines or thiols under basic conditions can replace the chlorine atom.
Major Products
Oxidation: : Formation of quinoline N-oxides.
Reduction: : Formation of 6-Chloro-8-(methoxycarbonyl)quinoline-3-boronic acid pinacol ester derivatives with reduced functionality.
Substitution: : Formation of substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, it is a vital building block in cross-coupling reactions such as Suzuki-Miyaura, facilitating the creation of complex molecular architectures.
Biology and Medicine
Medicinal Chemistry: : Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biological Research: : Studied for its potential biological activities, including anti-cancer properties.
Industry
Material Science: : Utilized in the creation of organic electronic materials due to its boronic ester functionality.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of "6-Chloro-8-(methoxycarbony)quinoline-3-boronic acid pinacol ester" in cross-coupling reactions involves the activation of the boronic ester by a palladium catalyst, facilitating the formation of a carbon-carbon bond through the transmetalation step.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-8-(methoxycarbonyl)quinoline-3-boronic acid pinacol ester
6-Chloro-7-(methoxycarbonyl)quinoline-3-boronic acid pinacol ester
6-Chloro-8-(methoxycarbonyl)quinoline-4-boronic acid pinacol ester
Uniqueness
This compound stands out due to its specific substitution pattern, offering unique reactivity and selectivity in synthetic applications compared to its analogs. The position and nature of substituents on the quinoline ring significantly influence its chemical behavior and applications.
In sum, "6-Chloro-8-(methoxycarbony)quinoline-3-boronic acid pinacol ester" is a versatile and valuable compound in various fields, from synthetic organic chemistry to biological research and industrial applications.
Properties
IUPAC Name |
methyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BClNO4/c1-16(2)17(3,4)24-18(23-16)11-6-10-7-12(19)8-13(15(21)22-5)14(10)20-9-11/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQULSYWXSIYSPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=CC(=C3N=C2)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

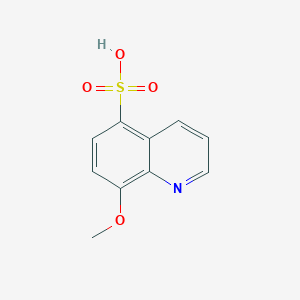
![ethyl (Z)-2-chloro-3-[(6-chloropyridin-2-yl)amino]prop-2-enoate](/img/structure/B8129549.png)
![Ethyl (2Z)-3-[(6-bromopyridin-2-yl)amino]-2-chloroprop-2-enoate](/img/structure/B8129551.png)
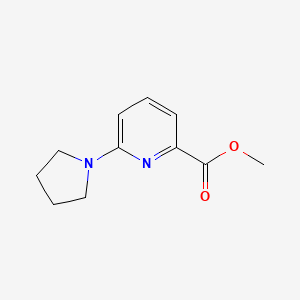
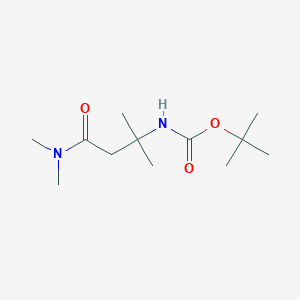

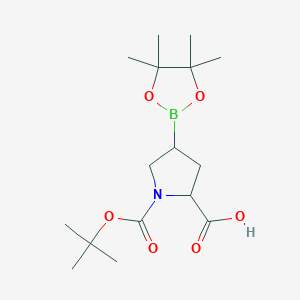
![3-[1-(Benzenesulfonyl)-4H-pyridin-4-yl]-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole](/img/structure/B8129581.png)
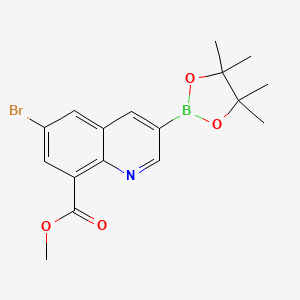
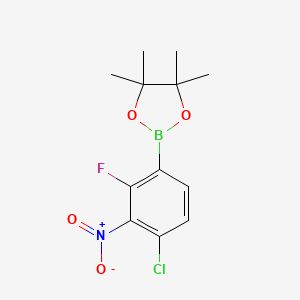
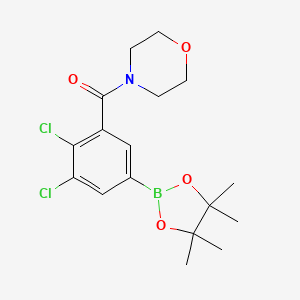
![4-[1-(t-Butoxycarbonyl)cyclopropyl]phenylboronic acid pinacol ester](/img/structure/B8129612.png)
![6-BRomo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B8129618.png)
